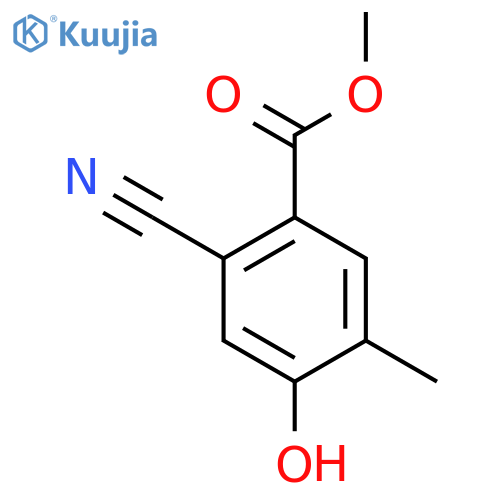

Cas no 1805635-42-0 (Methyl 2-cyano-4-hydroxy-5-methylbenzoate)

Methyl 2-cyano-4-hydroxy-5-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-4-hydroxy-5-methylbenzoate

-

- インチ: 1S/C10H9NO3/c1-6-3-8(10(13)14-2)7(5-11)4-9(6)12/h3-4,12H,1-2H3

- InChIKey: BVDLKILROXEHEA-UHFFFAOYSA-N

- SMILES: OC1=CC(C#N)=C(C(=O)OC)C=C1C

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 268

- トポロジー分子極性表面積: 70.3

- XLogP3: 1.5

Methyl 2-cyano-4-hydroxy-5-methylbenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012211-500mg |

Methyl 2-cyano-4-hydroxy-5-methylbenzoate |

1805635-42-0 | 97% | 500mg |

806.85 USD | 2021-06-21 | |

| Alichem | A015012211-250mg |

Methyl 2-cyano-4-hydroxy-5-methylbenzoate |

1805635-42-0 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015012211-1g |

Methyl 2-cyano-4-hydroxy-5-methylbenzoate |

1805635-42-0 | 97% | 1g |

1,445.30 USD | 2021-06-21 |

Methyl 2-cyano-4-hydroxy-5-methylbenzoate 関連文献

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

Methyl 2-cyano-4-hydroxy-5-methylbenzoateに関する追加情報

Methyl 2-cyano-4-hydroxy-5-methylbenzoate (CAS No. 1805635-42-0): An Overview

Methyl 2-cyano-4-hydroxy-5-methylbenzoate (CAS No. 1805635-42-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a cyano group, a hydroxyl group, and a methyl group, all attached to a benzene ring. These functional groups contribute to its diverse chemical properties and reactivity.

The molecular formula of Methyl 2-cyano-4-hydroxy-5-methylbenzoate is C11H9NO3, and its molecular weight is approximately 203.19 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including esterification and substitution reactions. The synthesis process can be tailored to achieve high yields and purity, making it suitable for both laboratory-scale and industrial applications.

Recent research has highlighted the potential of Methyl 2-cyano-4-hydroxy-5-methylbenzoate in the development of new pharmaceuticals. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound have significant anti-inflammatory effects in vitro and in vivo models.

In addition to its pharmaceutical applications, Methyl 2-cyano-4-hydroxy-5-methylbenzoate has also been explored for its use in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of new materials with enhanced properties. Research has shown that this compound can be used as a building block for the synthesis of advanced polymers and coatings with improved mechanical strength and thermal stability.

The chemical reactivity of Methyl 2-cyano-4-hydroxy-5-methylbenzoate has been extensively studied. The cyano group can undergo various reactions, such as reduction to form an amine or hydrolysis to form a carboxylic acid. The hydroxyl group can participate in esterification reactions or form hydrogen bonds, which can influence the compound's solubility and reactivity. The methyl group provides steric hindrance and can affect the electronic properties of the molecule.

In terms of safety, Methyl 2-cyano-4-hydroxy-5-methylbenzoate is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored in a cool, dry place away from incompatible materials. Proper personal protective equipment (PPE) should be used when handling this compound to prevent skin contact or inhalation.

The environmental impact of Methyl 2-cyano-4-hydroxy-5-methylbenzoate is another important consideration. Studies have shown that this compound is biodegradable under certain conditions, which makes it a more environmentally friendly option compared to some other organic compounds. However, further research is needed to fully understand its long-term environmental effects.

In conclusion, Methyl 2-cyano-4-hydroxy-5-methylbenzoate (CAS No. 1805635-42-0) is a promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development. As new studies continue to emerge, the potential uses of this compound are likely to expand, contributing to advancements in various scientific fields.

1805635-42-0 (Methyl 2-cyano-4-hydroxy-5-methylbenzoate) Related Products

- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)

- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)

- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)

- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)

- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)

- 1681-47-6(Azomethane-d6)

- 1261574-49-5(3-Chloro-4-[2-(trifluoromethoxy)phenyl]aniline)

- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)

- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)

- 1482242-69-2(1-(cyclohex-3-en-1-yl)piperazine)